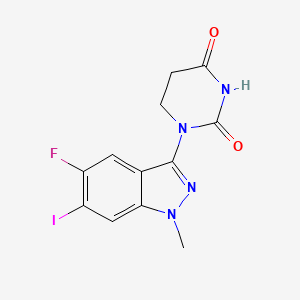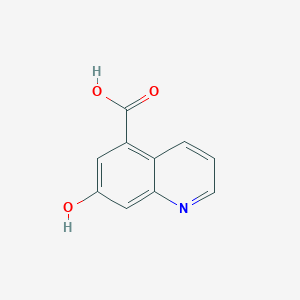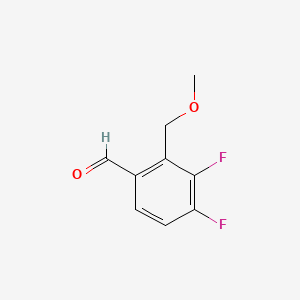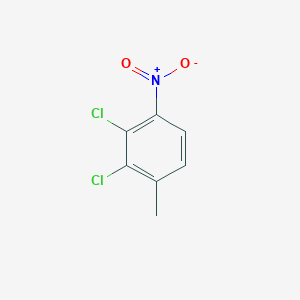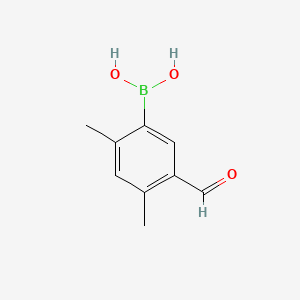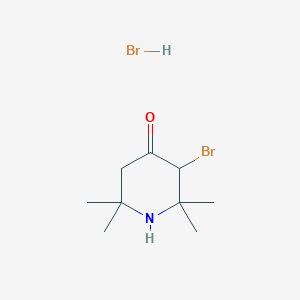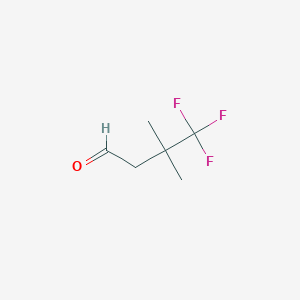
4,4,4-Trifluoro-3,3-dimethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3,3-dimethylbutanal is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanal typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent. The process includes the following steps:
Preparation of the Grignard Reagent: Ethyl trifluoroacetate reacts with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone.
Reduction Reaction: The benzyloxy-substituted alkyl-trifluoromethyl ketone undergoes a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl.
Hydrolysis: The final step involves hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ethyl trifluoroacetate and Grignard reagents remains central to the process, with modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3,3-dimethylbutanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutanal involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying protein interactions
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Similar in structure but contains an additional trifluoromethyl group.
4,4,4-Trifluoro-3-(indole-3-)butyric acid: Contains an indole group, making it a potent plant growth regulator
Uniqueness
4,4,4-Trifluoro-3,3-dimethylbutanal is unique due to its specific arrangement of trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
106265-79-6 |
|---|---|
Formule moléculaire |
C6H9F3O |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H9F3O/c1-5(2,3-4-10)6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
FMTVAYVETMIKHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


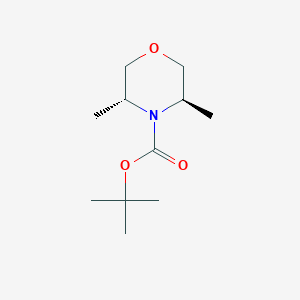

![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

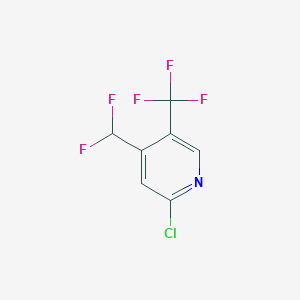
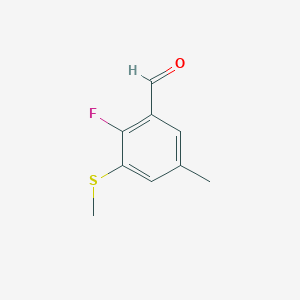
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
